BTK Inhibition Potency and EGFR Selectivity: Cyanamide-Based Reversible-Covalent vs. Acrylamide-Based Irreversible Inhibitors
Aminopyrazole carboxamide-based BTK inhibitors incorporating a cyanamide reactive group (exemplified by compound 9a, PDB: 6MNY) demonstrate superior combined BTK potency and EGFR selectivity relative to acrylamide-based irreversible covalent inhibitors. The cyanamide group enables a reversible-covalent mechanism that mitigates off-target reactivity while maintaining target engagement [1].
| Evidence Dimension | BTK potency and EGFR selectivity |
|---|---|
| Target Compound Data | Cyanamide-based aminopyrazole carboxamide: highest combined BTK potency and EGFR selectivity in the series |
| Comparator Or Baseline | Acrylamide-based covalent reactive group |
| Quantified Difference | Not quantified in abstract; described as superior combined potency/selectivity profile |
| Conditions | Biochemical kinase inhibition assays; X-ray crystallography at 2.80 Å resolution |
Why This Matters
Selecting the aminopyrazole-3-carboxamide scaffold with a tunable reactive group enables development of BTK inhibitors with reduced EGFR-mediated toxicity liability compared to acrylamide-based alternatives.
- [1] Schnute ME, Benoit SE, Buchler IP, et al. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. 2019;10(1):80-85. View Source
